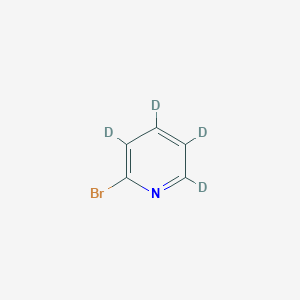

2-Bromopyridine-D4

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heteroaromatic ring, and its derivatives are fundamental heterocyclic compounds that play a crucial role across a vast spectrum of chemical sciences. nih.govresearchgate.net These compounds are not merely laboratory curiosities but are integral components of numerous natural products, including essential vitamins and alkaloids. researchgate.net Their unique structural features—such as weak basicity, water solubility, chemical stability, and the ability to form hydrogen bonds—make them highly valuable in medicinal chemistry. jchemrev.com

Pyridine derivatives are recognized for their extensive biological and pharmacological applications, exhibiting activities that include antifungal, antibacterial, anticancer, antioxidant, antiviral, and anti-inflammatory properties. nih.govresearchgate.nettandfonline.com This broad range of activities has led to the incorporation of the pyridine scaffold into a multitude of FDA-approved drugs, where they are used to treat conditions ranging from heart failure to various types of arthritis. researchgate.netjchemrev.com Beyond medicine, these derivatives are indispensable in agrochemicals, as ligands in catalysis, and as building blocks for functional materials and chemosensors. tandfonline.comguidechem.com The lone pair of electrons on the nitrogen atom, for instance, allows pyridine derivatives to form stable complexes with metal ions, a property exploited in the development of sensors for environmental pollutants. tandfonline.com

The Role of Deuterium (B1214612) Labeling in Mechanistic Elucidation and Advanced Applications

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in chemical and biological research. symeres.comscielo.org.mx The replacement of a hydrogen atom with a deuterium atom, a process known as deuterium labeling or deuteration, introduces a heavier isotope into a molecule. clearsynth.com While chemically similar to their hydrogen-containing counterparts, deuterated compounds can exhibit different physical and chemical properties due to the mass difference. clearsynth.com This distinction is the foundation of the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a change in the rate of a chemical reaction. symeres.comscielo.org.mx

This KIE is extensively exploited to investigate and prove reaction mechanisms. symeres.comthalesnano.com By selectively labeling specific positions in a molecule, researchers can track the movement and transfer of atoms, thereby unraveling complex reaction pathways and identifying rate-determining steps. thalesnano.comsynmr.in

Beyond mechanistic studies, deuterium labeling has several advanced applications:

Metabolic and Pharmacokinetic Studies: In drug discovery and development, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. thalesnano.comacs.org This helps in understanding a drug's behavior in biological systems and can lead to improved pharmacokinetic profiles. symeres.com

Internal Standards in Mass Spectrometry: Due to their mass difference, deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS). They allow for precise and accurate measurements of target compounds in complex matrices. thalesnano.comacs.org

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid proton signals that would otherwise obscure the signals of the analyte. synmr.in Deuterium labeling within a molecule of interest can also provide valuable information for structural elucidation. thalesnano.com

Specific Research Importance of 2-Bromopyridine-D4 as a Building Block and Probe

This compound is the deuterated analogue of 2-bromopyridine (B144113), where the four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. medchemexpress.com This specific compound serves as a valuable research tool, primarily as a building block in the synthesis of more complex deuterated molecules and as a probe in mechanistic studies. guidechem.comsigmaaldrich.com

As a building block, this compound can be used in various cross-coupling reactions, such as the Negishi reaction, to introduce a deuterated pyridyl group into a target molecule. sigmaaldrich.comchemicalbook.com Its non-deuterated counterpart, 2-bromopyridine, is a versatile reagent used in the preparation of numerous biologically active compounds. chemicalbook.com By using the deuterated version, scientists can synthesize labeled versions of these compounds. These labeled molecules are crucial for quantitative bioanalytical assays using techniques like LC-MS/MS, where they serve as internal standards, or for investigating the metabolic fate of the pyridyl moiety. acs.org

The presence of the four deuterium atoms makes this compound a useful probe for studying reaction mechanisms involving the pyridine ring. Any reaction that involves the cleavage of a C-H bond on the pyridine ring will exhibit a kinetic isotope effect when this compound is used instead of 2-bromopyridine. This allows researchers to determine if C-H bond activation is a key step in a catalytic cycle or reaction pathway. researchgate.net The compound's well-defined isotopic purity ensures that observations from such studies are reliable and directly attributable to the presence of deuterium.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅BrD₄N |

| Molecular Weight | 162.02 g/mol |

| Exact Mass | 160.97800 u |

| Isotopic Purity | ≥98 atom % D |

| Appearance | Liquid |

| CAS Number | 70766-71-1 |

Table 2: Comparison of Non-Labeled and Deuterated 2-Bromopyridine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 2-Bromopyridine | C₅H₄BrN nih.gov | 157.996 chemsrc.com | Versatile building block in organic synthesis for pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com |

| This compound | C₅BrD₄N chemicalbook.com | 162.02 chemicalbook.com | Synthesis of deuterated molecules, internal standard in mass spectrometry, mechanistic probe. acs.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4,5,6-tetradeuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70766-71-1 | |

| Record name | 70766-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromopyridine D4

Strategies for Regioselective Deuterium (B1214612) Incorporation

The primary challenge in synthesizing 2-Bromopyridine-D4 lies in the precise and efficient introduction of four deuterium atoms onto the pyridine (B92270) ring at positions 3, 4, 5, and 6. This requires highly selective chemical transformations, which can be broadly categorized into Hydrogen Isotope Exchange (HIE) reactions, de novo synthesis, and the deuteration of suitable precursors.

Hydrogen Isotope Exchange (HIE) Approaches

Hydrogen Isotope Exchange (HIE) represents the most direct approach for deuterium labeling, involving the substitution of hydrogen atoms on a pre-existing molecular scaffold with deuterium. chemrxiv.org This can be achieved through metal-catalyzed or metal-free methods.

Transition metal catalysts are highly effective for activating C-H bonds, enabling H/D exchange with a suitable deuterium source, such as deuterium gas (D₂), heavy water (D₂O), or deuterated solvents like benzene-d₆. nih.govuni-rostock.de Various metal complexes have been developed that show high activity and, in some cases, specific regioselectivity for the deuteration of pyridine and its derivatives.

Iridium Catalysts: Iridium(I) precatalysts have demonstrated exceptional activity for the selective ortho-deuteration of aromatic compounds, including pyridines. The nitrogen atom of the pyridine ring can direct the catalyst to the C-H bonds at the C2 and C6 positions. For the synthesis of this compound, this ortho-directing effect would need to be part of a broader strategy to deuterate all four positions.

Cobalt and Iron Catalysts: First-row transition metals like cobalt and iron offer more sustainable alternatives to precious metals. nih.gov Bis(silylene)pyridine cobalt(III) complexes, using benzene-d₆ as the deuterium source, have been shown to achieve high levels of isotopic incorporation in heteroarenes, including at sterically hindered sites. nih.govacs.org Notably, these cobalt catalysts display a kinetic preference for C(sp²)–H activation over C(sp²)–Br bond cleavage, a crucial feature for deuterating an existing bromopyridine. acs.org Similarly, pyridine dicarbene iron dialkyl complexes also promote rapid HIE on heteroaromatic rings. acs.org

Ruthenium and Osmium Catalysts: Ruthenium-based catalysts, including ruthenium nanoparticles (Ru NPs), have been employed for H/D exchange in N-containing substrates, often showing selectivity for positions close to the nitrogen atom. nih.govacs.org Osmium tetrahydride complexes are also capable of promoting the catalytic deuteration of pyridine with benzene-d₆. figshare.com Studies with these complexes have shown that the deuteration rates are position-dependent, generally increasing as the C-H bond is further from the nitrogen heteroatom. figshare.com

| Catalyst System | Deuterium Source | Key Findings & Regioselectivity | Reference |

|---|---|---|---|

| Iridium(I) Complexes | D₂ Gas | Highly active for selective ortho-labelling of pyridines. | |

| Bis(silylene)pyridine Cobalt(III) | Benzene-d₆ | High deuterium incorporation; labels sterically hindered sites; chemoselective for C-H over C-Br bonds. | nih.govacs.org |

| Pyridine Dicarbene Iron Dialkyl | Benzene-d₆ | Promotes rapid HIE on heteroaromatic rings with predictable regioselectivity. | acs.org |

| Osmium Tetrahydride Complexes | Benzene-d₆ | Catalyzes H/D exchange; deuteration rate increases at positions distant from the N atom. | figshare.com |

| Ruthenium Nanoparticles (Ru NPs) | D₂ Gas | Regioselective H/D exchange with high isotopic enrichment in positions close to the N atom. | acs.org |

Metal-free HIE methods typically rely on base-mediated proton abstraction using a deuterated solvent as the deuterium source. These approaches offer a cost-effective and potentially more sustainable route for deuteration.

A common method involves using a strong base, such as potassium tert-butoxide (KOtBu), in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). unimi.itchemrxiv.org When applied to pyridine, this system selectively deuterates the distal positions (C3, C4, and C5), leaving the ortho-positions (C2 and C6) untouched. unimi.itchemrxiv.org This selectivity arises because deprotonation at the ortho-position generates a relatively unstable anion due to electronic repulsion with the nitrogen lone pair. unimi.itchemrxiv.org

Another metal-free approach involves the formation of Zincke imine intermediates. While primarily developed for ¹⁵N-isotope labeling, this strategy has been shown to enable the deuteration of the pyridine C3 and C5 positions, offering a pathway to higher mass isotopologs. acs.orgnih.govchemrxiv.org

A powerful strategy to overcome the lack of ortho-reactivity in standard metal-free HIE is the use of pyridine N-oxide precursors. unimi.itchemrxiv.org The N-oxide functionality alters the electronic properties of the pyridine ring in two crucial ways: it removes the destabilizing electronic repulsion at the ortho-positions and increases the acidity of the ortho-protons due to the electron-withdrawing nature of the oxide. unimi.itchemrxiv.orgresearchgate.net

This activation allows for highly selective ortho-deuteration using a base like KOtBu in DMSO-d₆, often under very mild conditions (e.g., room temperature, 5 minutes). chemrxiv.orgchemrxiv.org For certain substrates, such as 4-substituted pyridine N-oxides, this methodology can lead to the complete deuteration of all available positions on the pyridine ring. unimi.itchemrxiv.org This provides a direct pathway to a pyridine-d₄ N-oxide core, which can then be deoxygenated and subsequently brominated to yield this compound. This method has been shown to be effective for a broad range of N-heterocycles. chemrxiv.org

| Substrate | Conditions | Observed Deuteration | Reference |

|---|---|---|---|

| Pyridine N-oxide | KOtBu, DMSO-d₆, rt, 5 min | Selective ortho-deuteration (C2, C6). | unimi.itchemrxiv.org |

| 2- and 3-Halopyridine N-oxides | KOtBu, DMSO-d₆ | Selectively deuterated at the ortho-position to the N-oxide. | unimi.it |

| 4-Substituted Pyridine N-oxides | KOtBu, DMSO-d₆ | Complete deuteration of the pyridine ring observed in some cases. | unimi.itchemrxiv.org |

| Pyridine N-oxides with cyano or ester groups | KOtBu, DMSO-d₆ | Successful deuteration without hydrolysis, unlike reactions in D₂O at high temperatures. | unimi.it |

Metal-Free HIE Methodologies

De Novo Synthesis Utilizing Deuterated Starting Materials

De novo synthesis involves constructing the target molecule from smaller, simpler precursors. nih.govacs.org To synthesize this compound via this route, one would build the deuterated pyridine ring using starting materials that already contain deuterium. For example, methods exist for the synthesis of pyridines from N-allyl-ynamides or via the reaction of tetrahydropyran (B127337) derivatives with an amine source. nih.govorganic-chemistry.org

While a specific de novo synthesis for this compound is not prominently documented, the feasibility of this approach is supported by the availability of deuterated building blocks and the use of pyridine-d₅ as a starting material for synthesizing other complex deuterated molecules. nih.gov This strategy avoids the potential for incomplete H/D exchange but requires the development of a synthetic route that is compatible with the deuterated precursors and allows for the final, regioselective introduction of the bromine atom.

Deuteration of 2-Bromopyridine (B144113) Precursors (e.g., 2-Aminopyridine)

An alternative to directly deuterating 2-bromopyridine is to deuterate a suitable precursor and then convert it to the final product in a subsequent step. This multi-step approach can be highly effective if the precursor is more amenable to full deuteration.

One of the most common industrial syntheses of 2-bromopyridine starts from 2-aminopyridine (B139424) via a Sandmeyer-type diazotization reaction. orgsyn.orggoogle.comprepchem.com This suggests a logical synthetic pathway for its deuterated analogue:

Synthesis of 2-Aminopyridine-d₄: The key step is the complete deuteration of 2-aminopyridine. This could potentially be achieved using the HIE methodologies described previously, for instance, by converting 2-aminopyridine to its N-oxide, performing a full H/D exchange, and then reducing the N-oxide back to the amine.

Diazotization and Bromination: The resulting 2-aminopyridine-d₄ would then be treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid and bromine to yield this compound. orgsyn.orggoogle.com

Another viable precursor is pyridine itself. A synthetic sequence could involve the complete deuteration of pyridine to pyridine-d₅ using a robust metal-catalyzed HIE method, followed by selective bromination at the 2-position to afford the target molecule. prepchem.com

Optimization of Synthetic Pathways for High Isotopic Purity and Yield

The primary goal in synthesizing this compound is to achieve both high chemical yield and high isotopic enrichment, typically greater than 98 atom % D. sigmaaldrich.com The most common strategies involve either the bromination of a pre-deuterated pyridine ring or the deuteration of a pre-existing 2-bromopyridine molecule.

One of the most established methods for synthesizing 2-bromopyridine is the diazotization of 2-aminopyridine, followed by a Sandmeyer-type reaction with a bromide source. orgsyn.orggoogle.comguidechem.com To produce the D4 isotopologue, this synthesis can be adapted by starting with a deuterated precursor. A logical approach involves the bromination of pyridine-d5 (B57733). Pyridine-d5 itself can be prepared through various hydrogen isotope exchange (HIE) reactions. The subsequent bromination must be performed under conditions that prevent deuterium-hydrogen (D-H) back-exchange.

Alternatively, direct deuteration methods can be applied. Heterogeneous catalysis using platinum has been shown to be effective for deuterating anilines and other heterocyclic derivatives, often resulting in fully deuterated compounds. cardiff.ac.uk However, controlling the reaction to avoid over-deuteration and maintain the integrity of the bromo-substituent is critical.

Optimization of reaction conditions is paramount for maximizing both yield and isotopic purity. This includes the choice of deuterium source (e.g., D₂O, CDCl₃, DMSO-d₆), catalyst, temperature, and reaction time. d-nb.inforesearchgate.net For instance, base-mediated deuteration using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (DMSO-d₆) has emerged as a powerful method for labeling N-heteroarenes. d-nb.info The efficiency of these reactions is often evaluated by mass spectrometry and ¹H NMR to quantify the degree and location of deuterium incorporation. cardiff.ac.uk

Table 1: Comparison of Potential Synthetic Pathways to this compound

| Pathway | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| A | Pyridine-d5 | 1. Amination 2. Diazotization 3. Bromination | High potential for specific D4 labeling. | Multi-step process; potential for D-H exchange during amination/bromination. |

| B | 2-Aminopyridine | 1. H/D Exchange 2. Diazotization 3. Bromination | Utilizes readily available starting material. | Controlling deuteration on the amino-pyridine; preventing back-exchange. orgsyn.org |

| C | 2-Bromopyridine | 1. H/D Exchange Reaction | Direct, fewer steps. | Requires robust H/D exchange method that is compatible with the bromo-substituent; potential for mixture of isotopologues. |

Control of Deuterium Distribution within the Pyridine Ring

Achieving the specific 2-Bromo-3,4,5,6-tetradeuteropyridine structure requires precise control over the regioselectivity of the deuteration process. The electronic properties of the pyridine ring and any substituents heavily influence the position of H/D exchange. Several modern catalytic and non-catalytic systems have been developed to direct deuteration to specific sites.

Iridium-Catalyzed H/D Exchange: Iridium complexes are highly effective for ortho-directed HIE, meaning they selectively activate C-H bonds adjacent to the nitrogen atom (C2 and C6 positions). acs.org This method is exceptionally clean but would not be suitable for producing this compound on its own, as it would target the already substituted C2 position and the C6 position.

Base-Mediated Deuteration: The use of a strong base like KOtBu with a deuterium source such as DMSO-d₆ tends to deuterate the more acidic protons. d-nb.info For pyridine derivatives, this method often shows a preference for deuteration at positions distal to the nitrogen (C3, C4, C5). d-nb.infochemrxiv.org Mechanistic studies suggest the reaction proceeds via the formation of thermodynamically stable heterocyclic anions, which then quench with the deuterated solvent. d-nb.info This approach is promising for achieving the desired deuteration pattern at C3, C4, and C5.

Electrochemical Deuteration: Recent advances have demonstrated that electrochemical methods can offer high regioselectivity. For example, a metal- and acid/base-free electrochemical process has been developed for the C4-selective deuteration of pyridines using D₂O as the deuterium source. researchgate.net While highly selective for a single position, this would require multiple steps or different methodologies to achieve the full D4 pattern.

Ring-Opening/Ring-Closing Strategies: A novel approach for labeling pyridines involves ring-opening to a Zincke imine intermediate, followed by ring-closure with an isotopic nitrogen source (¹⁵NH₄Cl). This method also allows for deuteration at the C3 and C5 positions, providing access to higher mass isotopologs. chemrxiv.org

For the synthesis of this compound, a combination of these methods or, more practically, the bromination of a fully deuterated pyridine-d5 starting material would be the most direct route to ensure the correct distribution of deuterium across all four positions (3, 4, 5, and 6).

Table 2: Regioselectivity of Modern Pyridine Deuteration Methods

| Method | Catalyst/Reagent | Targeted Positions | Deuterium Source | Reference |

|---|---|---|---|---|

| Ortho-Directed HIE | Iridium Complexes | C2, C6 | D₂ Gas | acs.org |

| Base-Mediated HIE | KOtBu | C3, C4, C5 (Distal) | DMSO-d₆ | d-nb.infochemrxiv.org |

| Electrochemical C-H Deuteration | Metal-free electrolysis | C4 | D₂O | researchgate.netacs.org |

| Ring-Opening/Closing | Zincke Imine Intermediate | C3, C5 | Deuterated Reagents | chemrxiv.org |

Scalable Synthesis and Process Development Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several significant challenges that must be addressed during process development.

Cost of Raw Materials: Deuterated starting materials, particularly deuterium gas (D₂) and deuterated solvents like D₂O and DMSO-d₆, are considerably more expensive than their non-deuterated counterparts. nih.gov Efficient use and potential recycling of these materials are key economic considerations.

Process Safety and Robustness: Many synthetic routes for 2-bromopyridine employ hazardous reagents, such as liquid bromine and strong bases or acids, and involve reactions at very low temperatures (e.g., -5°C). orgsyn.orggoogle.com On a large scale, managing the associated risks of handling these materials and controlling exothermic reactions is critical. The process must be robust and reliable to ensure consistent product quality.

Purification and Isotopic Purity: Achieving high chemical and isotopic purity on a multi-gram or kilogram scale can be challenging. nih.gov Chromatographic purification is often not feasible for large quantities, necessitating the development of efficient crystallization or distillation procedures. researchgate.net Preventing any D-H back-exchange during workup and purification is crucial to maintaining high isotopic enrichment. nih.gov

Waste Management: The synthesis can produce significant amounts of chemical and deuterated waste. Environmentally responsible disposal and potential recovery of valuable deuterated byproducts are important aspects of a scalable process. google.com

Table 3: Key Challenges and Mitigation Strategies for Scalable Synthesis

| Challenge | Mitigation Strategy |

|---|---|

| High Cost of Deuterated Materials | Optimize reaction stoichiometry; investigate solvent recycling protocols; select the most cost-effective deuterium source. |

| Handling of Hazardous Reagents | Implement robust engineering controls and safety protocols; develop a detailed thermal hazard assessment. |

| Maintaining High Isotopic Purity | Strict control of reaction parameters (temperature, moisture); use of non-protic workup conditions; development of non-chromatographic purification. researchgate.net |

| Reaction Efficiency and Yield | Optimize catalyst loading, reaction time, and temperature; minimize side reactions through controlled addition of reagents. google.com |

| Waste Stream Management | Develop protocols for neutralizing and disposing of hazardous waste; investigate the recovery of valuable materials from the waste stream. |

Reactivity and Mechanistic Investigations of 2 Bromopyridine D4

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Systems

The deuterium kinetic isotope effect (KIE) is a critical tool for investigating the mechanism of a chemical reaction. d-nb.info It is defined as the ratio of the reaction rate for a molecule with a carbon-hydrogen bond (kH) to the rate for the same molecule where the hydrogen is replaced by deuterium (kD). By measuring this kH/kD ratio, researchers can determine whether a specific C-H(D) bond is broken or formed in the rate-determining step of a reaction. d-nb.info

Elucidation of Rate-Limiting Steps through KIEs

The magnitude of the KIE provides direct evidence for the involvement of C-H(D) bond cleavage in the slowest step of a multi-step reaction. rsc.org A "primary" KIE, where the kH/kD ratio is significantly greater than 1 (typically in the range of 2-8), indicates that the bond to the isotopic hydrogen is being broken in the rate-limiting step. d-nb.info This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy and a slower reaction rate for the deuterated compound. d-nb.info

Conversely, a KIE value close to 1 (kH/kD ≈ 1) suggests that the C-H(D) bond is not cleaved during the rate-determining step. snnu.edu.cn In the context of a cross-coupling reaction using 2-Bromopyridine-D4, a KIE of ~1 would imply that the rate-limiting step is likely oxidative addition of the C-Br bond to the metal center or reductive elimination to form the final product, rather than any step involving the cleavage of a C-D bond on the pyridine (B92270) ring. For instance, in certain ruthenium-catalyzed reactions, observed KIEs of approximately 3-4 have been interpreted as evidence of C-H bond breaking in the rate-determining step. rsc.org Similarly, a KIE of 1.9 was observed in an iron-catalyzed C-H amination, supporting C-H functionalization as the turnover-limiting step. thieme-connect.com

| Observed kH/kD Value | Interpretation | Implication for the Rate-Limiting Step (RDS) |

|---|---|---|

| ~ 1 (No KIE) | C-D bond is not broken or formed in the RDS. The vibrational environment of the C-D bond does not change significantly between the ground state and the transition state. | The RDS is likely oxidative addition at the C-Br bond, transmetalation, or reductive elimination, not C-D bond activation. |

| > 2 (Primary KIE) | C-D bond is broken or formed in the RDS. | The RDS involves direct cleavage of the C-D bond on the pyridine ring, which would be an unexpected pathway in a typical cross-coupling. |

| 1.1 - 1.4 (Normal Secondary KIE) | The hybridization of the deuterated carbon changes from sp2 to sp3 in the RDS. This indicates a change in geometry at the labeled position. | Suggests the formation of an intermediate where the C-D bond is intact but its electronic environment is altered, for example, during the formation of a metal-π complex. |

| 0.7 - 0.9 (Inverse Secondary KIE) | The hybridization of the deuterated carbon changes from sp3 to sp2 in the RDS, or a C-D bond becomes more sterically crowded in the transition state. | Could indicate the breakdown of a tetrahedral intermediate to a planar aromatic state in the RDS. |

This table presents theoretical KIE values and their general mechanistic interpretations as applied to potential reactions of this compound.

Insights into Bond-Breaking and Bond-Forming Processes

Beyond identifying the slow step, KIEs offer a window into the nature of the transition state. Primary kinetic isotope effects provide clear evidence of bond scission. For a reaction to proceed, energy must be supplied to break chemical bonds, an endothermic process. researchgate.net The formation of new bonds is, conversely, an exothermic process that releases energy. researchgate.net The difference in bond strength between C-H and C-D means that more energy is required to reach the transition state where the C-D bond is breaking.

Secondary kinetic isotope effects (SKIEs) occur when the deuterated bond is not directly broken but its environment changes during the rate-limiting step. A normal SKIE (kH/kD > 1) is often observed when the hybridization of the carbon atom changes from sp2 to sp3, while an inverse SKIE (kH/kD < 1) can occur when the change is from sp3 to sp2. These smaller effects provide subtle but crucial details about the geometric and electronic changes a molecule undergoes on its way to becoming a product.

Cross-Coupling Reactions Involving this compound

2-Bromopyridine (B144113) is a versatile substrate in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C and C-N bonds. researchgate.netorganic-chemistry.org The use of its deuterated analogue, this compound, is invaluable for mechanistic studies of these transformations. The primary site of reactivity on this molecule in a cross-coupling reaction is the carbon-bromine bond, which is significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the robust C-D or C-C bonds of the pyridine ring.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, and the Buchwald-Hartwig amination, which forms a C-N bond between an organic halide and an amine, are two of the most powerful tools in modern organic synthesis. nih.govacs.org Both reactions have been successfully applied to 2-bromopyridine substrates. organic-chemistry.orgacs.org

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 2-bromopyridine, forming a Pd(II) intermediate.

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The boron reagent or the amine replaces the bromide on the palladium center.

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

Mechanistic studies using isotopically labeled substrates like this compound can confirm that the C-D bonds remain intact throughout this cycle, verifying that the chemistry occurs exclusively at the C-Br bond.

Regioselectivity refers to the preference for reaction at one position over another. In this compound, the extreme difference in reactivity between the C-Br bond and the C-D bonds ensures near-perfect regioselectivity for the cross-coupling reaction at the C2 position.

In more complex systems, such as di-halogenated pyridines, regioselectivity can be a significant challenge. For instance, in the Suzuki-Miyaura coupling of a dihalogenated pyridine, the reaction site can be switched between the C2 and C4 positions simply by varying the amount of phosphine (B1218219) ligand added, which alters the nature of the active palladium catalyst. diva-portal.org Studies on this compound would foundationally confirm that under standard conditions, the palladium catalyst does not activate the C-D bonds.

Stereoselectivity is not a factor for the achiral 2-bromopyridine ring itself. However, in couplings with chiral partners, preserving the stereochemical integrity of the coupling partner is critical, and mechanistic studies can elucidate the factors that prevent or cause racemization.

The ligands coordinated to the palladium center are not mere spectators; they play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. The choice of phosphine ligand (e.g., PPh₃, XPhos, DavePhos) can dramatically influence reaction rates and yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govosti.gov

In the context of this compound, a key concern is the integrity of the C-D bonds throughout the catalytic cycle. While the C-D bond is strong, side reactions involving C-H (or C-D) activation are known in palladium catalysis. The choice of ligand is critical to ensure that the rate of the desired cross-coupling pathway is much faster than any potential side reaction that could lead to deuterium scrambling or loss. Research has shown that deuterated 3-bromopyridine (B30812) can be used in various cross-coupling reactions without any loss of deuterium, demonstrating that C-D bond integrity can be maintained under optimized conditions. nbu.ac.in Ligands that promote rapid reductive elimination are generally preferred, as this step productively removes the coupled product from the palladium center, minimizing the lifetime of reactive intermediates that could potentially engage in undesired C-D activation.

| Reaction Type | Ligand(s) | Substrate Example | Key Findings / Ligand Influence | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | PPh₃ (Triphenylphosphine) | Dihalogenated Pyridine | Varying the Pd:PPh₃ ratio can switch the regioselectivity of the arylation. | diva-portal.org |

| Suzuki-Miyaura | Ligand-Free (Pd/C) | Heteroaryl Halides | Enables efficient coupling under aqueous, aerobic conditions, simplifying the reaction setup. | researchgate.net |

| Buchwald-Hartwig | DavePhos | 3-Bromo-5-(trifluoromethyl)pyridine | Used successfully in a large-scale synthesis, demonstrating industrial applicability. | nih.gov |

| Buchwald-Hartwig | XPhos | 2-Br-pyridines | Reported as an effective ligand for the amination of 2-bromopyridines. | organic-chemistry.org |

| Buchwald-Hartwig | dppp (1,3-bis(diphenylphosphino)propane) | 2-halopyridine | Effective for coupling with volatile amines, providing high yields. | organic-chemistry.org |

| Nickel Cross-Coupling | dppf (1,1′-Bis(diphenylphosphino)ferrocene) | Alkyl Halides | Rate of reaction was significantly increased by the addition of free dppf ligand. |

Regioselectivity and Stereoselectivity Studies

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling reactions provide a powerful method for forging carbon-carbon bonds by coupling two different electrophiles, such as an aryl halide and an alkyl halide. ucl.ac.uknih.gov The use of this compound in these reactions is instrumental in mechanistic studies.

In a notable study, the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides was investigated. nih.gov While this study did not directly use this compound, it highlights the challenges and strategies in coupling pyridine-based electrophiles. The reaction conditions were optimized using a bathophenanthroline (B157979) ligand and conducted at a high concentration in DMF. nih.gov The scope of the reaction was explored with various substituted 2-chloropyridines and alkyl bromides, demonstrating promising functional group compatibility. nih.gov For instance, the coupling of 2-chloro-6-methylpyridine (B94459) with 1-bromooctane (B94149) yielded the corresponding 2-octyl-6-methylpyridine.

Further research has focused on making these processes more sustainable. A mechanochemical approach using ball-milling has been developed for the nickel-catalyzed cross-electrophile coupling of heteroaryl halides with alkyl halides, eliminating the need for bulk solvents and an inert atmosphere. ucl.ac.uk In a model reaction, the coupling of 2-bromopyridine with 1-iodooctane (B127717) yielded the cross-coupled product in 34% yield, with only a minor amount of the bipyridine dimer observed. ucl.ac.uk This method's key is the mechanical activation of a zinc reductant. ucl.ac.uk

A separate investigation into nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides demonstrated the formation of biaryls through C-S bond activation. rsc.org This reaction proceeds effectively with a nickel catalyst, magnesium turnings, and lithium chloride. rsc.org

Recent advancements have also identified two distinct nickel-catalyzed systems for the selective cross-electrophile coupling of heteroaryl chlorides and aryl bromides at a 1:1 substrate ratio. chemrxiv.org A NiBr2/terpyridine catalyst with zinc as the reductant proceeds via an aryl-zinc intermediate, while a NiBr2/bipyridine system utilizes TDAE as the reductant with FeBr2 and NaI as additives to achieve selectivity. chemrxiv.org

Table 1: Selected Examples of Nickel-Catalyzed Cross-Electrophile Coupling of Pyridine Derivatives

| Pyridine Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloropyridine | 1-Bromobutane | NiBr2·3H2O / Bathophenanthroline | 2-Butylpyridine | 75 | nih.gov |

| 2-Chloropyridine | 1-Bromooctane | NiBr2·3H2O / Bathophenanthroline | 2-Octylpyridine | 72 | nih.gov |

| 2-Bromopyridine | 1-Iodooctane | Ni(glyme)Cl2 / Bipyridine (Ball-milling) | 2-Octylpyridine | 34 | ucl.ac.uk |

| 2-Chloro-6-methylpyridine | 1-Bromooctane | NiBr2·3H2O / Bathophenanthroline | 2-Methyl-6-octylpyridine | 65 | nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent another important class of transformations where this compound can be employed to understand reaction pathways. These reactions are widely used for the formation of carbon-nitrogen and carbon-oxygen bonds.

The Goldberg reaction, a copper-catalyzed amination, has been utilized for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. nih.gov A short and economical synthesis of various 2-methylaminopyridine amides (MAPA) from 2-bromopyridine has been developed using a catalytic system formed in situ from CuI and 1,10-phenanthroline. nih.gov This process affords high yields and is scalable. nih.gov A modification of this method allows for the preparation of 2-N-substituted aminopyridines from various secondary N-alkyl(aryl)formamides and 2-bromopyridine. nih.gov

In a different application, a copper-catalyzed four-component reaction of 2-bromopyridine, sodium azide, aldehydes, and isocyanides has been reported. researchgate.net This multicomponent reaction allows for the efficient synthesis of complex nitrogen-containing compounds. The use of a supported Cu(I) complex has been shown to be effective in the amination of various aryl halides, including bromoarenes, with sodium azide. researchgate.net

Furthermore, the catalytic dehalogenation of halogenated pyridines, including 2-bromopyridine, has been studied under Dow-Phenol conditions, where copper(I) benzoate (B1203000) plays a crucial role. researchgate.net

Table 2: Examples of Copper-Catalyzed Reactions involving 2-Bromopyridine

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2-Bromopyridine | N-Methylformamide | CuI / 1,10-Phenanthroline | 2-Methylaminopyridine | nih.gov |

| 2-Bromopyridine | Sodium Azide, Aldehyde, Isocyanide | Copper Catalyst | Tetrazole Derivatives | researchgate.net |

| 2-Bromopyridine | Benzoic Acid | Copper(I) Benzoate | Dehalogenation/Substitution | researchgate.net |

| 2-Bromopyridine | Diarylamines | Ligand-free Copper Catalyst | Triarylamines | researchgate.net |

Nucleophilic Aromatic Substitution Reactions of Deuterated 2-Bromopyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction of halo-pyridines. The use of deuterated 2-bromopyridine is particularly insightful for distinguishing between different mechanistic pathways, such as the addition-elimination and the elimination-addition (benzyne) mechanisms.

Benzyne (B1209423) Mechanism Studies with Deuterium Labeling

The reaction of halopyridines with strong bases can proceed through a pyridyne intermediate, analogous to the benzyne mechanism in benzene (B151609) derivatives. vaia.com When 3-bromopyridine is treated with a strong base, a mixture of 3-amino- and 4-aminopyridine (B3432731) is formed, which is strong evidence for a pyridyne intermediate. vaia.com In the case of 2-bromopyridine, reaction with sodium amide typically yields 2-aminopyridine (B139424) via a carbanion intermediate. vaia.com However, isotopic labeling studies, such as those that could be performed with this compound, are definitive in confirming the reaction mechanism. If the reaction proceeds through a pyridyne, scrambling of the label would be observed. For instance, if 2-Bromopyridine-3-d were to react via a 2,3-pyridyne intermediate, the incoming nucleophile could attack at either C2 or C3, leading to a mixture of products with the deuterium at different positions relative to the new substituent.

Deuterium's Influence on Reaction Pathways and Product Distribution

The presence of deuterium can influence the rate of a reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org In reactions where a C-H (or C-D) bond is broken in the rate-determining step, a primary KIE (kH/kD > 1) is typically observed. libretexts.org For this compound, if the deprotonation to form a pyridyne is the rate-limiting step, a significant KIE would be expected.

In nucleophilic aromatic substitution reactions of N-methylpyridinium ions, the leaving group order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical SNAr "element effect". nih.gov This suggests a mechanism where the deprotonation of the addition intermediate is rate-determining. nih.gov Deuterium labeling studies would be invaluable in confirming this hypothesis.

Computational studies have also shed light on the role of the solvent in SNAr reactions of 2-bromopyridine. Water has been shown to act as both a catalyst and a solvent in the reaction with thiophenol, significantly lowering the transition state energy through hydrogen bonding.

Directed C-H Activation and Functionalization Studies

The pyridine nitrogen in this compound can act as a directing group in transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net This allows for the selective functionalization of C-H bonds ortho to the nitrogen. The deuterium labels in this compound can be used to probe the mechanism and reversibility of the C-H activation step.

For example, in a study on the C-H activation of a pyridylimine-substituted naphthalene, deuteration of the peri-site was observed when the reaction was carried out in acetic acid-d4, indicating the reversibility of the C-H activation. researchgate.net Similar experiments with this compound could reveal whether the C-H bonds of the pyridine ring itself undergo reversible activation under certain catalytic conditions.

Ruthenium(II)-catalyzed C-H heteroarylation of pyridones with 2-bromopyridine has been reported, leading to polyheteroarylated products. mdpi.com Mechanistic studies, including those potentially using deuterated substrates, are crucial for understanding the intricate bond-forming sequences.

Understanding Competing Homocoupling and Side Reactions

In many cross-coupling reactions involving 2-bromopyridine, the formation of 2,2'-bipyridine (B1663995) through homocoupling is a significant side reaction. fu-berlin.deresearchgate.net The use of this compound can help to quantify the extent of this and other side reactions and to understand the factors that favor homocoupling over the desired cross-coupling.

In studies of the direct arylation of pyridine N-oxides, the homocoupling of 2-bromopyridine to form 2,2'-bipyridine was a notable competing reaction, with yields up to 35% in cases where the cross-coupling was inefficient. fu-berlin.de The faster consumption of 2-bromopyridine compared to other aryl halides was attributed to this competing homocoupling pathway. fu-berlin.de

Palladium-catalyzed Ullmann-type homocoupling reactions of aryl halides can be promoted under aerobic conditions without external reducing agents. inorgchemres.org Understanding the mechanism of this reaction, and how it competes with cross-coupling, is crucial for optimizing synthetic protocols.

Applications of 2 Bromopyridine D4 in Advanced Research Domains

Medicinal Chemistry and Pharmaceutical Research

The pyridine (B92270) ring is a prevalent N-heterocycle found in numerous FDA-approved drugs. d-nb.info Consequently, deuterated pyridines like 2-Bromopyridine-D4 are of high interest as starting materials and intermediates for the synthesis of new chemical entities with potentially superior properties. eurekalert.org

Deuterated compounds have a long history of use as metabolic and pharmacokinetic probes in both non-clinical and clinical settings. researchgate.netacs.org Because deuterium (B1214612) has a different mass than hydrogen, its presence in a molecule allows researchers to trace the compound's journey and transformation within a biological system. This isotopic labeling helps in elucidating metabolic pathways and understanding the mechanisms behind the formation of reactive metabolites that could lead to toxicity. juniperpublishers.com

Depending on the specific position of deuteration, the isotope can act either as a silent tracer to monitor pharmacokinetics or as a mechanistic probe to investigate metabolic routes. researchgate.net The use of deuterium isotope effects provides detailed insights into the active sites and mechanisms of crucial drug-metabolizing enzymes, such as cytochrome P450. nih.gov

This compound serves as a key deuterated building block for the synthesis of complex, biologically active molecules. guidechem.comsigmaaldrich.com Medicinal chemists utilize it to introduce a deuterated pyridine scaffold into potential drug candidates. This approach is critical for developing deuterated analogs of existing or novel pharmaceuticals to improve their therapeutic profiles.

For instance, efficient synthetic strategies have been developed for the creation of deuterated imidazo[1,2-a]pyridines, a class of compounds with potent anti-tuberculosis activity. nih.gov In these cases, deuteration was pursued to address the short in-vivo half-lives of the non-deuterated parent compounds. nih.gov Similarly, convenient syntheses for d4 analogs of drugs like cyclophosphamide (B585) have been established, creating essential standards for the quantitative analysis of the drug and its metabolites in biological fluids. nih.gov The availability of precursors like this compound is fundamental to these synthetic endeavors.

The substitution of hydrogen with deuterium can have a profound impact on a drug's metabolism and pharmacokinetic (PK) profile. nih.govresearchgate.net This phenomenon is primarily due to the kinetic isotope effect (KIE), which arises because the carbon-deuterium (C-D) bond is significantly stronger—approximately 6 to 10 times more stable—than a corresponding carbon-hydrogen (C-H) bond. acs.orginformaticsjournals.co.in

This increased bond strength makes the C-D bond more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) oxidases, which often initiate drug breakdown by breaking a C-H bond. juniperpublishers.comresearchgate.net By strategically placing deuterium at a known metabolic "soft spot" on a drug molecule, its rate of metabolism can be slowed. nih.gov This can lead to several therapeutic advantages:

Improved Metabolic Stability: The drug remains in its active form for longer, increasing its biological half-life. juniperpublishers.cominformaticsjournals.co.in

Enhanced Drug Exposure: Slower clearance can lead to higher plasma concentrations of the drug, potentially improving its efficacy. researchgate.net

Reduced Dosing: A longer half-life may allow for lower or less frequent dosing, which can improve patient adherence. nih.govinformaticsjournals.co.in

Altered Metabolite Profile: Deuteration can redirect metabolic pathways, a process known as "metabolic shunting." This may decrease the formation of toxic or inactive metabolites and, in some cases, increase the formation of desired active metabolites. juniperpublishers.comnih.gov

The first deuterated drug to receive FDA approval, Deutetrabenazine, is a prime example of this strategy's success. It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. nih.govnih.gov The deuteration significantly altered the drug's pharmacokinetics, leading to a favorable safety profile with fewer neuropsychiatric side effects compared to its non-deuterated counterpart. researchgate.net However, it is important to note that the effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. researchgate.net

Table 1: Illustrative Impact of Deuteration on Pharmacokinetic (PK) Parameters

| Drug (Indication) | Deuterated Analog | Key PK Change | Therapeutic Implication |

| Tetrabenazine (Huntington's Disease) | Deutetrabenazine | Slower metabolism and reduced peak plasma concentrations of active metabolites. nih.govnih.gov | Reduced dosing frequency and improved tolerability with fewer adverse events. researchgate.net |

| Clopidogrel (Antiplatelet) | Deuterated Clopidogrel Analog | Reduced enzymatic piperidine (B6355638) ring attrition. d-nb.info | Substantial increase in the generation of the active metabolite. d-nb.info |

| Doxophylline (Asthma) | Deuterated Doxophylline | Unexpected metabolic switch away from the primary metabolic pathway. nih.gov | Altered metabolite profile, demonstrating the complexity of predicting deuteration effects. nih.gov |

In the field of nuclear medicine, deuteration is a valuable strategy for designing and optimizing Positron Emission Tomography (PET) radiotracers. biorxiv.org These tracers are used to image and quantify biochemical processes in the body. The metabolic stability of a PET tracer is crucial, as rapid breakdown can lead to poor image quality and ambiguous results. biorxiv.org

The incorporation of a pyridine moiety is a known method to improve the properties of PET tracers, such as hydrophilicity. nih.gov Further modification through deuteration can enhance the in-vivo performance of these imaging agents. For example, deuteration has been successfully employed to reduce the rate of defluorination, a common metabolic pathway for fluorine-18 (B77423) (¹⁸F) labeled tracers that results in unwanted signal accumulation in bone. biorxiv.orgbiorxiv.org

A notable example is the development of the deuterated PET tracer [¹⁸F]GTP1 for imaging tau pathology in Alzheimer's disease. It was designed by substituting hydrogens with deuterium on the carbon atom carrying the ¹⁸F radioisotope, which resulted in a tracer with high affinity and selectivity. nih.gov Similarly, a deuterated version of a fluororasagiline PET tracer, [¹⁸F]fluororasagiline-D2, was developed for imaging monoamine oxidase B (MAO-B) and showed altered brain kinetics compared to its non-deuterated version, which could be advantageous for certain imaging protocols. researchgate.net

Impact of Deuteration on Drug Metabolism and Pharmacokinetics

Catalysis Research

Beyond pharmaceuticals, the unique properties of deuterated compounds are being harnessed to advance the field of transition metal catalysis.

Pyridine-based molecules are frequently used as ligands that bind to a metal center to form a catalyst. A common issue in catalysis is the degradation of the ligand itself, which leads to deactivation of the catalyst and reduced efficiency.

Research has shown that strategically deuterating these ligands can significantly improve catalyst stability and lifetime. acs.org In a study involving non-heme iron oxidation catalysts, researchers used ligands containing deuterated 2-pyridinylmethylene groups (Fe(N2Py2-D4) complexes). The primary pathway for catalyst decomposition was found to be the oxidation of the C-H bonds on these pyridine-adjacent sites. By replacing these hydrogens with the more robust deuterium atoms, this degradation pathway was suppressed. acs.org

This modification resulted in longer catalyst lifetimes and, consequently, higher substrate conversions and product yields for important chemical transformations like C-H oxidation and alkene epoxidation. acs.org Crucially, the study found that deuteration did not alter the catalyst's intrinsic reactivity or its selectivity in producing the desired product. acs.org This demonstrates that deuteration, through compounds like this compound, can be a subtle but powerful tool for creating more robust and efficient catalysts.

Table 2: Effect of Ligand Deuteration on Iron-Catalyzed Oxidation Reactions

| Substrate | Catalyst System | Conversion (%) | Improvement with Deuteration |

| cis-4-Octene | Fe(N2Py2) | (Baseline) | N/A |

| cis-4-Octene | Fe(N2Py2-D4) | +16% over baseline | 16% increase |

| Cyclohexenone | Fe(N2Py2) | (Baseline) | N/A |

| Cyclohexenone | Fe(N2Py2-D4) | +9% over baseline | 9% increase |

| Data derived from research on deuterated N2Py2 ligands demonstrating improved performance in catalytic epoxidation reactions. acs.org |

Mechanistic Probes for Catalytic Cycles using Deuterium Labeling

The primary application of deuterium labeling with compounds like this compound is in the elucidation of reaction mechanisms, particularly within catalytic cycles. The significant mass difference between protium (B1232500) and deuterium leads to a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-protium (C-H) bond, resulting in a higher activation energy for C-D bond cleavage. d-nb.info Consequently, comparing the reaction rates of a standard substrate with its deuterated counterpart provides a powerful tool to determine if a specific C-H bond cleavage is involved in the rate-determining step of a reaction. d-nb.info

In transition-metal catalysis, this compound is an invaluable probe. For instance, in nickel-catalyzed cross-coupling reactions involving 2-bromopyridine (B144113), kinetic isotope effect experiments are used to elucidate the first irreversible step in oxidative addition. researchgate.net DFT calculations and KIE experiments have been employed to investigate the "ring-walking" mechanism of Ni-dppp fragments along the pyridine ring, demonstrating how isotopic labeling can help map the intricate movements of a catalyst on a substrate. researchgate.net Similarly, in palladium-catalyzed aerobic oxidations, where the mechanism of catalyst reoxidation is debated, using a deuterated ligand like this compound could help clarify the role and lability of the pyridine ligand in the catalytic cycle. nih.gov Mechanistic studies on the ruthenium-catalyzed synthesis of 2-pyridones from 2-bromopyridines have proposed complex pathways involving C-H bond activation, which could be verified through selective deuteration. mdpi.com

The data below illustrates the selectivity of deuteration on pyridine rings under specific conditions, highlighting the precise control needed and studied in mechanistic investigations.

| Compound | Position 3 (%D) | Position 5 (%D) | Position 6 (%D) |

| Pyridine A | 9 | 12 | 80 |

| Pyridine B | 6 | 85 | 88 |

| This table is illustrative, based on deuteration patterns observed in substituted pyridines under strongly basic conditions, showing differential deuterium incorporation that provides mechanistic clues. d-nb.info |

Development of Organocatalysts and Advanced Catalytic Systems

The pyridine moiety is a fundamental scaffold in the design of organocatalysts and ligands for advanced catalytic systems. researchgate.netresearchgate.net 2-Bromopyridine serves as a versatile synthon for creating pharmaceuticals, advanced material intermediates, and organocatalysts through various coupling reactions. researchgate.net Consequently, this compound is a direct precursor for the synthesis of deuterated organocatalysts and ligands.

The incorporation of deuterium into a catalyst's structure is not merely for mechanistic study but can be a strategy for catalyst development itself. Deuteration can enhance a catalyst's metabolic stability or operational lifetime by protecting it from degradation pathways that involve C-H bond cleavage. nih.govuu.nl A notable study demonstrated this principle by incorporating deuterium into the pyridine rings of a non-heme iron oxidation catalyst ligand. uu.nl The resulting bulky, deuterated iron complexes showed a significant increase in catalytic performance for epoxidation reactions compared to their non-deuterated counterparts. uu.nl

The improved performance, detailed in the table below, was attributed to an increased catalyst lifetime, as deuteration protects the ligand from oxidative degradation. uu.nl This strategy exemplifies how this compound can be used to build more robust and efficient catalytic systems.

Table 1: Effect of Ligand Deuteration on Catalyst Performance in cis-Cyclooctene Epoxidation

| Catalyst | Yield (%) | Conversion (%) |

|---|---|---|

| 1-TIPS (non-deuterated) | 20 | 23 |

| 1-TIPS-D4 (deuterated) | 51 | 54 |

Data sourced from a study on non-heme iron complexes, where deuteration of the pyridine ligand backbone led to a 2.5-fold increase in product yield. uu.nl

Materials Science

The unique properties of pyridine derivatives make them attractive components for advanced materials, including liquid crystals, polymers, and ligands in metal-organic frameworks. d-nb.inforesearchgate.net The strategic replacement of hydrogen with deuterium can be used to fine-tune the physicochemical properties of these materials. nih.gov

Incorporation of Deuterated Pyridine Moieties into Advanced Materials

This compound is a key building block for introducing deuterated pyridine units into the structure of advanced materials. The bromine atom allows for facile functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex, multi-component systems. researchgate.net For instance, it can be used to synthesize deuterated pyridine-bridged compounds for applications in liquid crystals or other functional materials. researchgate.net

Another significant application is the synthesis of deuterated internal standards for mass spectrometric analysis of materials or environmental samples. d-nb.info The synthesis of Nicotelline-d8, a poly-pyridyl compound used as a tracer for tobacco smoke particulate matter, was accomplished via the Suzuki coupling of a deuterated pyridine-boronic acid, a derivative that can be accessed from deuterated bromopyridines. nih.gov This demonstrates the role of deuterated synthons like this compound in creating precise analytical tools for materials science and environmental chemistry.

Studies of Deuterium's Influence on Material Properties and Performance

The substitution of protium with deuterium can have a marked influence on the properties and performance of a material. This "deuterium effect" is often linked to enhanced stability against degradation, whether chemical, thermal, or photochemical. The stronger C-D bond can slow down or prevent decomposition reactions that are initiated by the cleavage of a C-H bond. uu.nl

Elucidation of Complex Reaction Mechanisms

Beyond probing specific steps in catalytic cycles, this compound is instrumental in unraveling broader, more complex reaction mechanisms. Organic transformations often involve multiple competing pathways, side reactions, and unexpected substrate dependencies, which can be clarified using isotopic labeling. d-nb.infofu-berlin.de

For example, detailed mechanistic investigations of the direct arylation of pyridine N-oxides with bromoarenes revealed complex reactivity patterns. fu-berlin.de While reactions with bromobenzene (B47551) proceeded in high yields, the analogous reactions with 2-bromopyridine gave significantly lower yields for certain substrates. fu-berlin.de This was attributed to a competing homocoupling side reaction of 2-bromopyridine. Using this compound in such studies would allow researchers to track the fate of the deuterated substrate, quantify its partitioning between the desired cross-coupling product and the homocoupling side product, and use the kinetic isotope effect to determine the rate-limiting steps of these competing pathways.

Table 2: Substrate-Dependent Yields in Direct Arylation Reactions

| Pyridine N-oxide Substituent | Yield with Bromobenzene (%) | Yield with 2-Bromopyridine (%) |

|---|---|---|

| 4-OMe | 70-80% | 23-49% |

| 4-CF₃ | 70-80% | ~70% |

Data illustrates the dramatic effect of the aryl halide on product yield, highlighting mechanistic complexity that isotopic labeling can help resolve. fu-berlin.de

Furthermore, the combination of KIE experiments with computational DFT studies provides a particularly powerful approach. In the study of Ni-catalyzed cross-coupling, this combined methodology was used to map the potential energy surface of the reaction, evaluate different mechanistic proposals (such as a ring-walking mechanism), and identify the lowest-energy pathway. researchgate.net The use of this compound is central to validating these theoretical models experimentally, providing a clear and quantitative link between computational predictions and real-world chemical reactivity.

Advanced Spectroscopic and Analytical Characterization of 2 Bromopyridine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. This technique is paramount for verifying the site-specificity of deuteration and determining the isotopic purity of the compound. For 2-Bromopyridine-D4, the ²H NMR spectrum is expected to show distinct signals corresponding to the four deuterium atoms attached to the pyridine (B92270) ring at positions 3, 4, 5, and 6. The chemical shifts of these deuterium signals are nearly identical to the proton signals in the corresponding non-deuterated molecule. The integration of these signals allows for the quantification of deuterium at each specific site. Commercially available this compound typically specifies a high isotopic purity, often ≥98 atom % D, which is confirmed by this method. The absence of significant signals at other positions confirms that the deuteration process was specific to the intended carbon atoms of the pyridine ring.

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is used to detect any residual, non-deuterated sites. In a fully deuterated sample of this compound, the ¹H NMR spectrum should ideally be silent, except for the signal of a reference standard (like TMS) and potential trace impurities from the solvent. carlroth.com However, in practice, small signals corresponding to the positions of the deuterated atoms are often observed due to the incomplete deuteration (e.g., <2% residual protons in a sample with 98% isotopic purity).

By comparing the spectrum to that of standard 2-bromopyridine (B144113), the identity and location of these residual protons can be confirmed. The ¹H NMR spectrum of unlabeled 2-bromopyridine shows a characteristic pattern of four signals for the aromatic protons. chemicalbook.com The absence of these signals at their typical intensity in the ¹H NMR spectrum of the deuterated compound provides strong evidence for successful deuteration.

Table 1: Comparison of ¹H NMR Chemical Shifts for 2-Bromopyridine and Expected Residual Signals for this compound.

| Position | 2-Bromopyridine δ (ppm) (CDCl₃, 400 MHz) | This compound Expected Observation |

| H-6 | 8.30-8.40 (m) | Very low intensity or absent signal |

| H-4 | 7.55-7.50 (m) | Very low intensity or absent signal |

| H-3 | 7.46-7.44 (m) | Very low intensity or absent signal |

| H-5 | 7.26-7.21 (m) | Very low intensity or absent signal |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In this compound, the ¹³C spectrum confirms the integrity of the pyridine ring structure. The key feature of the ¹³C NMR spectrum of a deuterated compound is the coupling between carbon and deuterium (¹³C-²H coupling). Since deuterium has a spin I=1, a carbon atom attached to a single deuterium atom (a C-D group) appears as a triplet (1:1:1 intensity ratio) in the proton-decoupled ¹³C NMR spectrum. blogspot.com

Therefore, the signals for C-3, C-4, C-5, and C-6 in this compound are expected to appear as triplets, a clear confirmation of deuteration at these positions. The signal for C-2, which is bonded to bromine, remains a singlet. Furthermore, the attachment of deuterium can cause a slight upfield shift (isotope shift) in the resonance of the attached carbon compared to its protonated counterpart. nih.gov

Table 2: Comparison of ¹³C NMR Chemical Shifts for 2-Bromopyridine and Expected Signals for this compound.

| Carbon Position | 2-Bromopyridine δ (ppm) (CDCl₃, 100 MHz) | This compound Expected Signal (Multiplicity) |

| C-2 | 142.4 | Singlet |

| C-3 | 122.8 | Triplet |

| C-4 | 138.6 | Triplet |

| C-5 | 128.4 | Triplet |

| C-6 | 150.3 | Triplet |

Proton NMR (1H NMR) for Residual Protonation and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it ideal for confirming the isotopic composition of labeled compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. acs.org For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by comparing its exact mass to that of the unlabeled compound.

The replacement of four hydrogen atoms (¹H) with four deuterium atoms (²H) results in a nominal mass increase of 4 Da. HRMS can measure this mass difference with high precision, distinguishing the deuterated compound from its unlabeled form and any partially deuterated variants. This precise mass measurement is definitive proof of the isotopic composition.

Table 3: Exact Mass Comparison of 2-Bromopyridine and this compound.

| Compound | Molecular Formula | Exact Mass (Da) | Source |

| 2-Bromopyridine | C₅H₄BrN | 156.95271 | nih.gov |

| This compound | C₅D₄BrN | 160.97782 | Calculated |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. axispharm.com In this context, this compound is primarily used as an internal standard for the quantitative analysis of unlabeled 2-bromopyridine or its metabolites. medchemexpress.eu

Deuterated standards are ideal for LC-MS because they have nearly identical physicochemical properties to their non-deuterated counterparts. medchemexpress.eumedchemexpress.com This means that this compound will co-elute with the analyte (unlabeled 2-bromopyridine) during the LC separation. However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference (4 Da).

By adding a known amount of this compound to each sample, it can be used to correct for variations in sample preparation, injection volume, and instrument response, as well as for matrix effects that can suppress or enhance ionization. stanford.edu This stable isotope dilution method allows for highly accurate and precise quantification of the target analyte in complex matrices. axispharm.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. For this compound, techniques such as Infrared (IR) and Raman spectroscopy are instrumental in identifying the characteristic shifts that arise from the substitution of hydrogen with deuterium atoms. These isotopic shifts offer a granular view of the molecule's vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Deuterium Shifts

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of the four hydrogen atoms on the pyridine ring with deuterium in this compound leads to predictable shifts in the IR spectrum. The heavier mass of deuterium compared to hydrogen causes a decrease in the vibrational frequencies of the C-D bonds relative to the C-H bonds.

The most significant shifts are observed in the C-H stretching and bending regions. The aromatic C-H stretching vibrations in 2-bromopyridine typically appear in the 3100-3000 cm⁻¹ region. In this compound, these modes are expected to shift to lower wavenumbers, approximately in the 2300-2200 cm⁻¹ range, due to the increased reduced mass of the C-D oscillator.

Similarly, the in-plane and out-of-plane C-H bending vibrations, which are found at lower frequencies in the parent compound, will also exhibit a downward shift upon deuteration. These shifts, while smaller in magnitude than the stretching vibrations, are crucial for a complete assignment of the vibrational spectrum. Theoretical calculations, such as those using Density Functional Theory (DFT), can provide accurate predictions of these isotopic shifts, aiding in the detailed analysis of the experimental IR spectrum. researchgate.netresearchgate.netnih.gov

Table 1: Predicted Characteristic IR Frequency Shifts in this compound

| Vibrational Mode | Typical Frequency Range (2-Bromopyridine, cm⁻¹) | Expected Frequency Range (this compound, cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 2300 - 2200 |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Lower frequency shift expected |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Lower frequency shift expected |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrational modes that are weak or absent in the IR spectrum.

In the context of this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the pyridine ring and the C-Br bond. The deuteration of the ring primarily affects the C-D vibrational modes, leading to shifts similar to those observed in IR spectroscopy. The analysis of these shifts in the Raman spectrum helps to confirm the assignments made from the IR data and provides a more complete picture of the molecule's vibrational framework. researchgate.netfaccts.de

The symmetric ring breathing vibration, a characteristic feature in the Raman spectra of pyridines, is also expected to be influenced by deuteration, though to a lesser extent than the C-H/C-D modes. A comprehensive vibrational mode analysis involves comparing the experimental Raman spectrum of this compound with that of its non-deuterated counterpart and with theoretical predictions. researchgate.net

Table 2: Key Vibrational Modes in Raman Analysis of 2-Bromopyridine and its Deuterated Analog

| Vibrational Mode | Description | Expected Observation |

| Ring Breathing | Symmetric expansion and contraction of the pyridine ring. | A strong, sharp band, with a slight shift upon deuteration. |

| C-D Stretching | Stretching vibrations of the carbon-deuterium bonds. | Appears at significantly lower frequencies compared to C-H stretching in 2-bromopyridine. |

| C-Br Stretching | Stretching vibration of the carbon-bromine bond. | Less affected by deuteration, serving as a useful reference point. |

X-ray Crystallography for Solid-State Structural Determination

Studies on co-crystals of 2-bromopyridine have revealed its molecular geometry and intermolecular interactions. wikimedia.orgiucr.org The pyridine ring is planar, and the bromine atom lies in the same plane. In the solid state, molecules are often arranged in specific packing motifs, influenced by intermolecular forces such as halogen bonding and π-π stacking interactions.

Computational Chemistry and Theoretical Studies of 2 Bromopyridine D4

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules like 2-Bromopyridine-D4.

Geometry Optimization and Energetic Profiling

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, the substitution of hydrogen with deuterium (B1214612) has a negligible effect on the calculated bond lengths and angles. This is because the potential energy surface of a molecule is determined by its electronic structure, which is identical for isotopes. The primary influence of deuteration is on the vibrational frequencies and zero-point vibrational energy (ZPVE) of the molecule, not its equilibrium geometry.

Theoretical calculations for the non-deuterated 2-bromopyridine (B144113) have been performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, and ab initio methods like MP2 with a cc-pVTZ basis set. researchgate.netcore.ac.uk These studies show that 2-bromopyridine is a planar molecule. The substitution of a bromine atom at the C(2) position leads to a noticeable shortening of the adjacent N–C(2) bond compared to pyridine (B92270). researchgate.net The optimized geometric parameters for 2-bromopyridine, which are representative of this compound, are presented below.

| Parameter | Calculated Value (MP2/cc-pVTZ) researchgate.netcore.ac.uk | Description |

|---|---|---|

| N-C(2) Bond Length (Å) | 1.336 | The bond connecting the nitrogen atom and the bromine-substituted carbon. |

| C(2)-C(3) Bond Length (Å) | 1.389 | The bond between the two carbon atoms adjacent to the nitrogen. |

| N-C(6) Bond Length (Å) | 1.341 | The second bond between the nitrogen atom and a carbon atom. |

| C(2)-Br Bond Length (Å) | 1.897 | The bond between the carbon at position 2 and the bromine atom. |

| C-N-C Angle (°) | 117.5 | The angle within the pyridine ring centered at the nitrogen atom. |

Prediction and Interpretation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy is a powerful experimental technique for identifying molecules and probing their structure. DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. The vibrational frequencies are directly related to the masses of the atoms and the strength of the bonds connecting them.

For this compound, the most significant impact of isotopic substitution is observed in its vibrational spectrum. The heavier mass of deuterium compared to hydrogen leads to a decrease in the vibrational frequencies of modes involving the movement of these atoms. This is particularly evident for the C-D stretching and bending vibrations, which appear at lower wavenumbers than the corresponding C-H modes in 2-bromopyridine. This isotopic shift is a key signature that can be used to confirm the success of deuteration experimentally.

Calculations on 2-bromopyridine provide a baseline for understanding the spectrum of its deuterated analog. researchgate.net The table below lists some of the calculated vibrational modes for 2-bromopyridine and the expected qualitative shifts upon deuteration to form this compound.

| Vibrational Mode Description | Calculated Frequency for 2-Bromopyridine (cm⁻¹) researchgate.net | Expected Qualitative Shift for this compound |

|---|---|---|

| C-H Stretching | ~3050-3100 | Significant decrease (shift to lower frequency) |

| Ring Stretching | ~1400-1600 | Minor decrease |

| In-plane C-H Bending | ~1000-1300 | Significant decrease (shift to lower frequency) |

| Out-of-plane C-H Bending | ~700-900 | Significant decrease (shift to lower frequency) |

| C-Br Stretching | ~600-700 | Negligible change |

Conformational Analysis and Tautomerism Studies